Tert-butyl 2-(3,4-diaminophenyl)acetate
Description
Strategic Importance of Phenylenediamines in Organic Synthesis
Phenylenediamines, particularly ortho-phenylenediamines (OPD), are a class of aromatic diamines that are of fundamental importance in organic synthesis. The adjacent amino groups in OPDs provide a reactive site for condensation reactions with a variety of dicarbonyl compounds, leading to the formation of a wide range of heterocyclic structures. This reactivity is central to the synthesis of quinoxalines, benzimidazoles, and other fused heterocyclic systems, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. The electron-donating nature of the amino groups also activates the aromatic ring towards electrophilic substitution, further expanding the synthetic possibilities.
Quinoxalines, for instance, are readily synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govnih.gov These compounds are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.gov The versatility of the phenylenediamine core allows for the introduction of various substituents, enabling the fine-tuning of the electronic and steric properties of the resulting heterocyclic systems.
Role of the Tert-butyl Ester Moiety in Chemical Transformations
The tert-butyl ester is a widely employed protecting group for carboxylic acids in multi-step organic synthesis. Its primary advantage lies in its stability under a broad range of reaction conditions, including basic, nucleophilic, and reducing environments. This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which prevents unwanted reactions at the carboxylic acid functionality while other parts of the molecule are being modified. researchgate.net
The deprotection of the tert-butyl ester is typically achieved under acidic conditions, often using reagents like trifluoroacetic acid or hydrochloric acid. This orthogonality in deprotection strategies allows for selective removal of the tert-butyl ester in the presence of other protecting groups that are sensitive to different conditions. This feature is particularly valuable in the synthesis of complex molecules with multiple functional groups.
Structural Features and Reactivity Potential of the 3,4-Diaminophenylacetate Framework
The 3,4-diaminophenylacetate framework of the title compound is primed for a variety of chemical transformations. The two adjacent amino groups on the phenyl ring can readily undergo condensation reactions with 1,2-dicarbonyl compounds such as glyoxal, diacetyl, or benzil (B1666583) to form substituted quinoxaline-2-acetic acid tert-butyl esters. This reaction is a cornerstone in the synthesis of the quinoxaline (B1680401) ring system. nih.govnih.govchim.it
Furthermore, the amino groups can react with other reagents to form different heterocyclic systems. For example, reaction with phosgene (B1210022) or its equivalents can yield benzimidazolones, while reaction with carbon disulfide can lead to benzimidazolethiones. The acetic acid side chain, protected as a tert-butyl ester, provides a handle for further functionalization after the heterocyclic core has been constructed and the protecting group is removed. This allows for the attachment of the molecule to other scaffolds or the modulation of its solubility and pharmacokinetic properties.
A plausible, though not explicitly documented, synthetic route to Tert-butyl 2-(3,4-diaminophenyl)acetate would involve a two-step process starting from 4-nitrophenylacetic acid. The first step would be the esterification of the carboxylic acid with tert-butanol (B103910) or a tert-butyl source, such as di-tert-butyl dicarbonate (B1257347), to form tert-butyl 2-(4-nitrophenyl)acetate. nih.govorgsyn.orgorgsyn.org The second step would be the reduction of the nitro group to an amino group, followed by the reduction of an ortho-nitro group introduced in a preceding step, to yield the final 3,4-diaminophenylacetate product. Common reducing agents for this transformation include catalytic hydrogenation with palladium on carbon or chemical reduction with reagents like tin(II) chloride.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2168637-83-8 | C12H18N2O2 | 222.29 cymitquimica.com |
| Tert-butyl 2-(3-aminophenyl)acetate | 183180-53-2 | C12H17NO2 | 207.27 sigmaaldrich.com |
| Tert-butyl 2-(4-nitrophenyl)acetate | 29704-38-9 | C12H15NO4 | 237.25 nih.gov |
Overview of Research Trajectories for Related Aminophenylacetate Derivatives
Derivatives of aminophenylacetic acid are of significant interest in medicinal chemistry due to their structural resemblance to natural amino acids and their ability to serve as scaffolds for the synthesis of biologically active compounds. Research in this area has focused on the incorporation of the aminophenylacetate moiety into larger molecules to modulate their pharmacological properties.
For example, quinoxaline derivatives synthesized from ortho-phenylenediamines have been extensively studied for their therapeutic potential. nih.govmtieat.org The acetic acid side chain, once deprotected, can be coupled with other molecules to create novel drug candidates. The exploration of different substituents on the phenylenediamine ring and the dicarbonyl component allows for the generation of large libraries of quinoxaline derivatives for biological screening.
Furthermore, the isosteric replacement of amide bonds, a common strategy in drug design, can be explored using aminophenylacetate derivatives to improve pharmacokinetic properties and biological activity. cymitquimica.com The development of novel synthetic methodologies that utilize aminophenylacetate synthons continues to be an active area of research, with the goal of creating more efficient and versatile routes to complex molecules.
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 2-(3,4-diaminophenyl)acetate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)7-8-4-5-9(13)10(14)6-8/h4-6H,7,13-14H2,1-3H3 |
InChI Key |
JATFMGKGUHDXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)N)N |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 2 3,4 Diaminophenyl Acetate and Its Precursors
Established Synthetic Routes to Substituted Phenylenediamines
The formation of the substituted phenylenediamine core is a critical phase in the synthesis of tert-butyl 2-(3,4-diaminophenyl)acetate. The two primary approaches to creating this structure are the reduction of corresponding nitroaromatic compounds and, more recently, direct amination techniques.
Reduction of Nitroaromatic Precursors
The most traditional and widely employed method for synthesizing aromatic amines is the reduction of nitroaromatic compounds. nih.gov This strategy is highly effective for producing phenylenediamines from dinitro or nitro-amino precursors. In a typical pathway leading to the target compound, a precursor such as tert-butyl 2-(4-amino-3-nitrophenyl)acetate or tert-butyl 2-(3,4-dinitrophenyl)acetate would be subjected to a reduction step to convert the nitro group(s) into amino groups.
A well-documented synthesis for the parent acid, 2-(3,4-diaminophenyl)acetic acid, starts with 2-(4-aminophenyl)acetonitrile. The amino group is first protected by acetylation with acetic anhydride. The resulting 2-(4-acetamidophenyl)acetonitrile is then nitrated to introduce a nitro group at the 3-position. Subsequent hydrolysis with concentrated hydrochloric acid removes the acetyl protecting group and converts the nitrile to a carboxylic acid, yielding 2-(4-amino-3-nitrophenyl)acetic acid. The final step is the catalytic hydrogenation of this nitro acid over a palladium-on-carbon (Pd/C) catalyst, which reduces the nitro group to an amine, yielding the desired 2-(3,4-diaminophenyl)acetic acid. prepchem.com This acid can then be esterified as discussed in a later section.
Various reagents and conditions can be employed for the reduction of aromatic nitro groups, each with its own advantages. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. researchgate.net Other common methods include the use of metals in acidic media, such as iron, tin, or zinc, and reagents like sodium hydrosulfite or tin(II) chloride. wikipedia.org
| Method | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | High yields, clean products, mild conditions. researchgate.net | Catalyst can be expensive; may reduce other functional groups. |
| Béchamp Reduction | Fe, HCl or Acetic Acid | Inexpensive and effective on an industrial scale. researchgate.netwikipedia.org | Generates large amounts of iron sludge waste. researchgate.net |
| Tin(II) Chloride Reduction | SnCl₂, HCl, Ethanol (B145695) | Effective for selective reductions. wikipedia.org | Requires stoichiometric amounts of tin salts, which can be toxic. |
| Sodium Hydrosulfite | Na₂S₂O₄, Aqueous solution | Works under mild conditions. wikipedia.org | Can sometimes lead to over-reduction or side products. |
Direct Amination Strategies
Modern synthetic chemistry has explored more direct routes to arylamines that bypass the traditional nitration-reduction sequence. These direct amination strategies involve the formation of a carbon-nitrogen bond directly on an unfunctionalized aromatic ring. chemistryviews.org Such methods are considered more atom-economical and can reduce the number of synthetic steps.
One prominent approach is the photoredox-catalyzed generation of highly electrophilic aminium radicals from O-aryl hydroxylamines. These radicals can then react with unfunctionalized aromatic compounds to produce arylamines under mild conditions. chemistryviews.org Another strategy involves the use of transition metal catalysts, such as copper or ruthenium, to facilitate the cross-dehydrogenative coupling of aromatic C-H bonds with N-H bonds of free amines. nih.govacs.org These reactions represent a powerful way to construct C-N bonds, though their application to complex, multifunctional molecules can be challenging and may require specific directing groups to control regioselectivity. acs.org While these methods offer a potentially more efficient route, their specific application to the synthesis of this compound is not as established as the classical nitroaromatic reduction pathway.
Esterification and Functionalization of the Acetate (B1210297) Side Chain
The introduction of the tert-butyl ester group is a key step that can be performed at various stages of the synthesis. The tert-butyl ester is a valuable protecting group for carboxylic acids due to its stability against many nucleophiles and reducing agents, and its facile removal under acidic conditions. thieme.dethieme-connect.com The two main approaches for its formation are direct esterification of the carboxylic acid and transesterification from another ester.
Direct Tert-butyl Ester Formation
Direct esterification involves the reaction of the carboxylic acid precursor, such as 2-(3,4-diaminophenyl)acetic acid or a protected/nitrated analogue, with a tert-butylating agent.
Common methods include:
Reaction with Isobutene: This classic method involves bubbling isobutene gas through a solution of the carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. thieme-connect.com
Reaction with tert-Butanol (B103910): The Fischer esterification can be performed using an excess of tert-butanol with an acid catalyst. However, the equilibrium often lies unfavorably, requiring methods to remove the water byproduct. masterorganicchemistry.com
Use of Tert-butylating Agents: Various reagents have been developed to facilitate this transformation under milder conditions. These include di-tert-butyl dicarbonate (B1257347) (Boc₂O) and tert-butyl trichloroacetimidate. thieme-connect.com A particularly simple and effective modern method involves using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate as the solvent. This procedure has been shown to convert various carboxylic acids, including free amino acids, to their tert-butyl esters in high yields and under mild conditions. thieme-connect.comnii.ac.jp
| Method | Reagents | Typical Conditions |
|---|---|---|
| Isobutene Method | Isobutene, H₂SO₄ (cat.) | Organic solvent, pressure vessel. thieme-connect.com |
| Tf₂NH-Catalyzed | Bis(trifluoromethanesulfonyl)imide (cat.), tert-butyl acetate | Room temperature, fast reaction times. nii.ac.jp |
| Boc₂O Method | Di-tert-butyl dicarbonate, DMAP (cat.) | Organic solvent, mild conditions. thieme-connect.com |
| tert-Butyl Acetoacetate | tert-Butyl acetoacetate, Acid (cat.) | Gentle warming, suitable for lab scale. researchgate.net |
Transesterification Processes
An alternative to direct esterification is transesterification, where a more common ester (e.g., methyl or ethyl ester) of the phenylacetic acid derivative is converted into the tert-butyl ester. This approach is useful when the parent carboxylic acid is difficult to isolate or when the methyl/ethyl ester is more readily available. thieme-connect.com
The reaction is typically driven by using a large excess of tert-butanol or by employing a strong base that forms a tert-butoxide salt. A very mild and efficient method uses potassium tert-butoxide in diethyl ether at room temperature. The reaction proceeds rapidly as the insoluble potassium methoxide (B1231860) (or ethoxide) byproduct precipitates out of the solution, driving the equilibrium towards the desired product. thieme-connect.com Lanthanum(III) complexes have also been developed as highly effective catalysts for the chemoselective transesterification of methyl esters with various alcohols, including tertiary alcohols. researchgate.net
Optimization of Reaction Parameters for Enhanced Yield and Purity
Optimizing reaction parameters is crucial for maximizing product yield, minimizing impurities, and ensuring the scalability of the synthesis of this compound. Key steps in the synthesis, such as nitration of the aromatic ring and the reduction of nitro groups, require careful control of conditions.
Solvent Effects in Synthetic Pathways
The choice of solvent can significantly influence reaction rates, selectivity, and safety.
Nitration: The electrophilic nitration of the phenylacetate (B1230308) precursor is typically performed using a mixture of nitric acid and sulfuric acid. In many cases, sulfuric acid itself acts as the solvent. researchgate.net The use of co-solvents can modulate reactivity. For instance, acetic acid is a common solvent for nitrations. google.com More modern methods have explored the use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can promote nitration under milder conditions. nih.gov The solvent can also influence the regioselectivity (the position of nitration on the aromatic ring), which is a critical factor in synthesizing the desired 3,4-disubstituted pattern. google.com
Catalytic Hydrogenation: The reduction of the dinitro precursor to the diamine is commonly carried out in solvents that can dissolve the substrate without poisoning the catalyst. Protic solvents like ethanol and methanol (B129727) are frequently used. uctm.edu Ethyl acetate is another common choice, offering good solubility for many organic compounds. The solvent must be inert to the reaction conditions and allow for efficient mass transfer of hydrogen gas to the catalyst surface.
Catalysis and Reagent Selection
The appropriate selection of catalysts and reagents is fundamental to the success of the synthesis.
Reduction of Nitro Groups: Catalytic hydrogenation is the preferred industrial method for reducing aromatic nitro groups due to its high efficiency and clean conversion. uctm.edugoogle.com
Catalysts: Palladium on a carbon support (Pd/C) is the most common and versatile catalyst for this transformation. mdpi.com Other noble metal catalysts (e.g., platinum, rhodium) or non-noble metal catalysts (e.g., Raney Nickel, cobalt) can also be employed. google.commdpi.com The choice of catalyst can affect the reaction rate and selectivity.
Hydrogen Source: The reduction can be performed using high-pressure hydrogen gas or through catalytic transfer hydrogenation (CTH), which uses a hydrogen donor molecule like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of the catalyst. mdpi.comnih.gov CTH can sometimes offer operational simplicity and safety benefits over the use of gaseous hydrogen.
Additives: To improve the purity of the final amine, catalytic amounts of additives can be used. For example, vanadium compounds have been shown to prevent the accumulation of hydroxylamine (B1172632) intermediates during hydrogenation, which can otherwise lead to the formation of undesired azo and azoxy impurities. google.comgoogle.com This results in a cleaner reaction and a purer final product.
| Reaction Step | Catalyst/Reagent | Common Solvents | Key Considerations |
| Nitration | HNO₃ / H₂SO₄ | H₂SO₄ (neat), Acetic Acid | Highly exothermic, requires strict temperature control. Regioselectivity is critical. |
| Esterification | t-Butanol, Acid Catalyst or Boc₂O, DMAP | Dichloromethane (B109758) (DCM), THF | Anhydrous conditions are often necessary to achieve high conversion. |
| Reduction | Pd/C, PtO₂, or Raney Ni | Ethanol, Methanol, Ethyl Acetate | Exothermic reaction. Catalyst choice affects rate. Transfer hydrogenation is an alternative to H₂ gas. |
Large-Scale Synthesis Considerations
Transitioning a synthetic route from the laboratory bench to an industrial scale introduces significant challenges related to safety, cost, and efficiency. google.com
Safety: Both nitration and catalytic hydrogenation are highly exothermic reactions that require robust thermal management on a large scale to prevent thermal runaway. The use of high-pressure, flammable hydrogen gas in hydrogenation necessitates specialized high-pressure reactors (autoclaves) and stringent safety protocols. uctm.edu Furthermore, hydrogenation catalysts like Pd/C can be pyrophoric and must be handled with care, especially during filtration after the reaction.
Process Efficiency: On a large scale, reaction times and yields are critically important for economic viability. Optimization studies are performed to minimize batch cycle times. After the reaction, the separation and purification of the product are key steps. Industrial processes favor crystallization over chromatographic purification, as it is more cost-effective and generates less solvent waste for large quantities of material. google.com
Catalyst Management: The cost of noble metal catalysts makes their recovery and recycling an economic necessity. Efficient filtration of the catalyst after the reaction and processes for its reactivation or recovery are important considerations in a large-scale campaign. The choice of a catalyst that is robust and has a long lifetime is also crucial.
Advanced Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 3,4 Diaminophenyl Acetate
Reactivity Profiles of the Vicinal Aromatic Diamine Moiety
The 1,2- or vicinal arrangement of the two amino groups on the phenyl ring is the primary site of reactivity for many synthetic transformations. This o-phenylenediamine (B120857) substructure is well-known for its utility in constructing fused heterocyclic systems.
Nucleophilic Characteristics of Amine Groups
The amine groups in tert-butyl 2-(3,4-diaminophenyl)acetate exhibit potent nucleophilic properties. Nucleophiles are electron-rich species that donate a pair of electrons to form a new covalent bond. libretexts.org The availability of lone pairs of electrons on the nitrogen atoms makes them reactive towards a wide array of electrophiles.
Several factors influence the nucleophilicity of these amine groups:
Electron Density: The nitrogen atoms possess lone pairs of electrons, rendering them electron-rich and prone to attacking electron-deficient centers. Generally, a negatively charged nucleophile is more reactive than its neutral conjugate acid. stackexchange.com
Steric Hindrance: The accessibility of the lone pair is crucial. While the primary amine groups themselves are not exceptionally bulky, the adjacent tert-butyl acetate (B1210297) moiety could exert some steric influence on incoming electrophiles, potentially favoring reactions at the less hindered amine position. masterorganicchemistry.com
The reactivity order generally follows NH3 < primary amines < secondary amines, correlating with increasing electron-donating alkyl groups which enhance basicity and nucleophilicity. masterorganicchemistry.com The vicinal diamine structure allows for sequential or concerted reactions, where one amine group can react, potentially influencing the reactivity of the second through electronic or steric effects.
Condensation Reactions with Carbonyl Compounds
A hallmark reaction of vicinal diamines is their condensation with carbonyl compounds. researchgate.netlookchem.comdocumentsdelivered.com this compound readily reacts with aldehydes and ketones to form various heterocyclic or Schiff base intermediates. The reaction typically initiates with the nucleophilic attack of one amine group on the carbonyl carbon, followed by dehydration to form a C=N (imine) bond. Subsequent intramolecular reaction of the second amine group leads to cyclization.
The nature of the carbonyl compound dictates the final product. For instance, α,β-unsaturated carbonyl compounds can react with o-phenylenediamines to yield seven-membered rings known as 1,5-benzodiazepines. researchgate.net The reaction with simple aliphatic ketones can sometimes lead to the formation of benzimidazoles through a process that involves the cleavage of a carbon-carbon bond under relatively mild conditions. lookchem.com
Formation of Heterocyclic Ring Systems (e.g., Benzimidazoles, Quinoxalines)
The vicinal diamine moiety is a key precursor for synthesizing important heterocyclic scaffolds like benzimidazoles and quinoxalines, which are prevalent in medicinal chemistry and materials science. researchgate.netnih.govsemanticscholar.org
Benzimidazoles: The reaction of this compound with aldehydes or carboxylic acids (or their derivatives) is a classic method for benzimidazole (B57391) synthesis. nih.govtuiasi.rosemanticscholar.orgorganic-chemistry.org
With Aldehydes: Condensation with an aldehyde first forms a Schiff base, which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole. nih.govsemanticscholar.org Various catalysts, including supported gold nanoparticles or lanthanum chloride, can promote this reaction, often under mild conditions. nih.govresearchgate.net
With Carboxylic Acids: Direct condensation with carboxylic acids requires harsh conditions, typically involving strong acids like polyphosphoric acid (PPA) and high temperatures to facilitate dehydration. tuiasi.ro
Quinoxalines: Quinoxalines are formed by the condensation of vicinal diamines with 1,2-dicarbonyl compounds, such as α-diketones (e.g., benzil) or α-hydroxy ketones. researchgate.netarkat-usa.orgencyclopedia.pubnih.gov This reaction is often catalyzed by acids and proceeds readily. encyclopedia.pubnih.gov The reaction involves a double condensation, where each amine group reacts with one of the carbonyl groups to form a stable, fused six-membered pyrazine (B50134) ring. researchgate.net A variety of catalysts and conditions, including iodine in DMSO, acetic acid, or recyclable heteropolyoxometalates, have been developed to optimize the synthesis of quinoxaline (B1680401) derivatives. researchgate.netarkat-usa.orgnih.gov
| Reactant | Catalyst/Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|
| Aldehydes | Oxidative conditions (e.g., air, I2, H2O2) | Benzimidazole | nih.govsemanticscholar.org |
| Carboxylic Acids | Polyphosphoric Acid (PPA), heat | Benzimidazole | tuiasi.ro |
| 1,2-Dicarbonyls | Acidic conditions (e.g., AcOH, Zn(OTf)2) | Quinoxaline | arkat-usa.orgencyclopedia.pub |
| α-Hydroxy Ketones | I2/DMSO or Acetic Acid | Quinoxaline | researchgate.netarkat-usa.org |
| Ketones | AgNO3, heat | 1,5-Benzodiazepine | researchgate.net |
Transformations of the Tert-butyl Ester Group
The tert-butyl ester is a common protecting group for carboxylic acids. acsgcipr.org It is known for its stability under basic conditions and its susceptibility to cleavage under acidic conditions. acsgcipr.orgorganic-chemistry.org
Hydrolysis to the Corresponding Carboxylic Acid
The most fundamental transformation of the tert-butyl ester in this compound is its hydrolysis to the corresponding carboxylic acid, (3,4-diaminophenyl)acetic acid. This reaction is typically catalyzed by acid. lumenlearning.comlibretexts.orglibretexts.org
The mechanism of acid-catalyzed hydrolysis of a tert-butyl ester is distinct from that of primary or secondary alkyl esters. It proceeds via a pathway involving the formation of a stable tert-butyl cation. acsgcipr.org
Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.
However, due to the stability of the tertiary carbocation, the reaction favors the cleavage of the alkyl-oxygen bond. The ester is protonated at the ether oxygen.
Loss of the stable tert-butyl cation occurs, followed by its reaction with water to form tert-butanol (B103910) and regenerate the acid catalyst.
The resulting carboxylic acid is formed.
This deprotection can be achieved using a variety of acids, such as trifluoroacetic acid (TFA), formic acid, hydrochloric acid (HCl), or sulfuric acid (H2SO4). acsgcipr.org The choice of acid and reaction conditions allows for selective removal of the tert-butyl group in the presence of other acid-sensitive functionalities if necessary.
| Reagent | Conditions | Key Features | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Often used neat or with a co-solvent like CH2Cl2 | Common, effective, volatile byproducts | acsgcipr.org |
| Hydrochloric Acid (HCl) | Anhydrous HCl in an organic solvent (e.g., dioxane) | Suitable for substrates sensitive to water | acsgcipr.org |
| Formic Acid | Used as a solvent, often at room temperature | Mild conditions, suitable for sensitive substrates | acsgcipr.org |
| Phosphoric Acid (H3PO4) | Aqueous solution | Mild, environmentally benign, selective | organic-chemistry.org |
Amidation and Transamidation Reactions
While hydrolysis is the most common reaction, the tert-butyl ester can also be converted directly into amides.
Amidation: Direct conversion of tert-butyl esters to amides is less common than the two-step hydrolysis-amidation sequence but can be achieved. One-pot methods have been developed where the tert-butyl ester is converted in situ to a more reactive intermediate, like an acid chloride, which then reacts with an amine. For example, using α,α-dichlorodiphenylmethane as a chlorinating agent and a tin(II) chloride catalyst allows for the direct transformation of tert-butyl esters into various amides in high yields under mild conditions. organic-chemistry.orgacs.orgresearchgate.netnih.gov
Transamidation: This process involves the exchange of the amino part of an amide. While the starting material is an ester, some methods classified as transamidations can be adapted for esters. For instance, direct amidation of esters can be achieved under certain conditions, effectively replacing the '-OR' group with an '-NR2' group. organic-chemistry.org Potassium tert-butoxide has been used to facilitate the amidation of esters with various amines. researchgate.net Another approach involves using tert-butyl nitrite (B80452) to promote the transamidation of secondary amides, a reaction that proceeds through an N-nitrosamide intermediate. rsc.org
These transformations highlight the synthetic flexibility of the tert-butyl ester group, allowing it to be either removed to unmask the carboxylic acid or converted directly into other important functional groups like amides.
Conversion to Other Ester Derivatives
Transesterification: This process involves the direct conversion of the tert-butyl ester to another ester by reaction with an alcohol in the presence of a catalyst. Acid or base catalysis can be employed, with acid catalysis generally being more common for tert-butyl esters due to the stability of the tert-butyl carbocation intermediate.
For instance, conversion to the corresponding methyl or ethyl esters can be achieved by reacting the starting material with an excess of methanol (B129727) or ethanol (B145695), respectively, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is typically driven to completion by using the alcohol as the solvent.
A plausible reaction mechanism under acidic conditions involves the protonation of the ester carbonyl, followed by nucleophilic attack of the new alcohol, and subsequent elimination of tert-butanol. The elimination is facilitated by the formation of the stable tert-butyl cation, which is then quenched.
| Target Ester | Alcohol | Catalyst | Plausible Conditions |
| Methyl 2-(3,4-diaminophenyl)acetate | Methanol | H₂SO₄ (catalytic) | Reflux |
| Ethyl 2-(3,4-diaminophenyl)acetate | Ethanol | TsOH (catalytic) | Reflux |
It is important to note that under these conditions, the amino groups on the phenyl ring will likely be protonated, which can affect the solubility and reactivity of the substrate.
Hydrolysis followed by Re-esterification: An alternative, albeit longer, route involves the initial hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 2-(3,4-diaminophenyl)acetic acid. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), which selectively cleaves the tert-butyl group.
Following the isolation of the carboxylic acid, standard esterification methods can be applied. For example, Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, can be used. Alternatively, for more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) can be employed to facilitate the reaction between the carboxylic acid and the desired alcohol under milder conditions.
Chemoselective and Regioselective Reactions
The presence of two distinct amino groups in this compound introduces challenges and opportunities in terms of chemoselectivity and regioselectivity.
The two amino groups in an ortho-phenylenediamine system, such as the one present in the target molecule, exhibit different steric and electronic environments. This difference, although subtle, can be exploited to achieve selective mono-functionalization under carefully controlled conditions.
Mono-acylation and Mono-sulfonylation: Achieving selective mono-acylation or mono-sulfonylation is a common challenge with diamines. The relative nucleophilicity of the two amino groups can be influenced by the steric hindrance of the adjacent acetate side chain. It is plausible that the amino group at the 4-position is sterically less hindered and therefore more reactive towards bulky electrophiles.
To favor mono-substitution, the reaction is typically carried out at low temperatures with a stoichiometric amount of the acylating or sulfonylating agent. The use of a bulky base can also influence the regioselectivity.
| Reaction | Reagent | Expected Major Product |
| Mono-acetylation | Acetyl chloride (1 eq.) | Tert-butyl 2-(4-acetamido-3-aminophenyl)acetate |
| Mono-benzoylation | Benzoyl chloride (1 eq.) | Tert-butyl 2-(4-benzamido-3-aminophenyl)acetate |
| Mono-sulfonylation | Tosyl chloride (1 eq.) | Tert-butyl 2-(4-(tosylamino)-3-aminophenyl)acetate |
Mono-alkylation: Selective mono-alkylation of primary aromatic amines is often difficult to control due to the potential for over-alkylation. However, under specific conditions, such as reductive amination with one equivalent of an aldehyde or ketone followed by a reducing agent, a degree of selectivity can be achieved.
Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In the case of this compound, the amino groups, particularly after protection, can act as directing groups for lithiation.
To employ a DoM strategy, the amino groups would first need to be protected, for example, as carbamates (e.g., Boc or Cbz) or amides. The choice of protecting group is crucial as it influences the directing ability and the conditions required for its subsequent removal. An N,N'-diprotected derivative could be subjected to lithiation using a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA.
The directing effect of the protected amino groups and the ester side chain would determine the site of lithiation. It is conceivable that lithiation would occur at the position ortho to one of the directing groups. Subsequent quenching with an electrophile would introduce a new substituent at that position. Given the substitution pattern, the most likely positions for metallation would be C-2 or C-6. The regiochemical outcome would depend on the specific directing groups and reaction conditions.
Kinetic and Thermodynamic Aspects of Key Transformations
Transesterification: The rate of acid-catalyzed transesterification is dependent on the concentration of the acid catalyst, the temperature, and the concentration of the alcohol. The reaction is an equilibrium process, and the position of the equilibrium is dictated by the relative stabilities of the starting materials and products, as well as the removal of one of the products (e.g., tert-butanol).
Hydrolysis: The acid-catalyzed hydrolysis of the tert-butyl ester is generally a kinetically facile process due to the formation of the stable tert-butyl carbocation. The reaction is essentially irreversible if the volatile isobutylene (B52900) is removed from the reaction mixture.
Chemoselective Acylation: The kinetics of the acylation of the two amino groups will be different. The rate constant for the acylation of the more nucleophilic and less sterically hindered amino group will be higher. By carefully controlling the reaction time and temperature, it is possible to favor the formation of the mono-acylated product.
Thermodynamics of Cyclocondensation: A key reaction of ortho-phenylenediamines is their cyclocondensation with carboxylic acids or their derivatives to form benzimidazoles. The reaction of this compound (after hydrolysis of the ester) with a carboxylic acid would be a thermodynamically favorable process, driven by the formation of the stable aromatic benzimidazole ring system and the elimination of water. The equilibrium constant for this reaction is typically large.
Derivatives, Analogs, and Advanced Chemical Applications
Synthesis of Polymeric and Oligomeric Structures
The presence of two primary amine groups allows Tert-butyl 2-(3,4-diaminophenyl)acetate to function as a diamine monomer in polymerization reactions. This capability is fundamental to its use in creating high-performance polymers with tailored properties.
Polycondensation Reactions (e.g., Polyimides, Polyamides)
Polycondensation is a primary method for synthesizing polymers from monomers like this compound. In these reactions, the diamine monomer reacts with a comonomer containing two complementary functional groups (such as a dianhydride or a diacyl chloride), leading to the formation of a polymer chain and the elimination of a small molecule like water or hydrochloric acid.
Polyimides: A significant application of aromatic diamines is in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The reaction involves a two-step process. First, the diamine reacts with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then converted into the final polyimide through thermal or chemical imidization.
The incorporation of the tert-butyl group from the this compound monomer into the polyimide backbone is a strategic approach to improve the polymer's processability. researchgate.net Bulky side groups like tert-butyl disrupt the close packing of the rigid polymer chains, which reduces intermolecular forces and increases the free volume. This structural modification typically leads to enhanced solubility in common organic solvents, allowing for the formation of flexible and transparent films via solution-casting. koreascience.kr While the bulky group can slightly decrease the thermal stability compared to unsubstituted analogs, the resulting polymers often retain high glass transition temperatures (Tgs). koreascience.kr
Polyamides: Similarly, this compound can be used to synthesize aromatic polyamides (aramids). This is achieved through polycondensation with aromatic diacyl chlorides. The resulting polyamides often exhibit improved solubility in organic solvents compared to their non-substituted counterparts, which facilitates their processing into films and fibers. researchgate.net
Table 1: Illustrative Properties of Polymers Derived from Tert-butyl Group-Containing Diamines
| Polymer Type | Dianhydride/Diacyl Chloride Comonomer | Key Properties Conferred by Tert-butyl Group | Potential Applications |
|---|---|---|---|
| Polyimide | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Enhanced solubility in NMP, flexible and transparent film formation. koreascience.kr | High-performance films, coatings, electronic substrates. |
| Polyimide | Various commercial aromatic dianhydrides | Good solubility in NMP, DMF, THF, CHCl3; high thermal stability (Tgs > 264 °C); high optical transparency. researchgate.net | Optical films, flexible electronics, aerospace components. |
| Polyamide | Terephthaloyl chloride, Isophthaloyl chloride | Soluble in common organic solvents (chloroform, DMF, DMSO); can be cast into transparent thin films. researchgate.net | Membranes, advanced composites, specialty fibers. |
Integration into Dendrimeric and Hyperbranched Architectures
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The diamine functionality of this compound makes it a suitable building block for the synthesis of dendrimers and other hyperbranched polymers, such as polyamidoamines (PAMAM). nih.gov
In a divergent synthesis approach, the diamine can act as a core molecule. The primary amine groups can react with a molecule like methyl acrylate in a Michael addition reaction, followed by amidation with a diamine such as ethylenediamine. nih.gov This sequence creates the next "generation" of the dendrimer. The tert-butyl acetate (B1210297) group can be retained as a surface functionality or, if hydrolyzed to a carboxylic acid, can serve as a unique focal point for attaching other molecules or building different dendritic wedges. chemrxiv.org This methodology allows for the synthesis of dendrimers with well-defined structural diversity, which is crucial for applications in areas like drug delivery and catalysis. researchgate.net
Design and Synthesis of Complex Organic Scaffolds
Beyond polymer science, this compound serves as a valuable building block in multi-step organic synthesis due to its distinct and differentially protected functional groups.
Building Block in Multi-Step Organic Syntheses
Amines are recognized as highly versatile building blocks in organic chemistry, serving as intermediates in the synthesis of a vast array of compounds, including pharmaceuticals and agrochemicals. amerigoscientific.com this compound is particularly useful because it contains three distinct functional sites: two nucleophilic primary amines at the 3- and 4-positions and a sterically hindered ester.
The tert-butyl ester acts as a protecting group for the carboxylic acid. The tert-butoxycarbonyl (Boc) group is known to be stable under many reaction conditions but can be readily removed under acidic conditions, a feature that is advantageous in complex syntheses. orgsyn.org This allows chemists to perform various reactions on the aromatic ring or the amine groups without affecting the carboxylic acid moiety. Subsequently, the ester can be deprotected to reveal the carboxylic acid for further transformations, such as amide bond formation. This orthogonal reactivity is a cornerstone of modern synthetic strategy.
Construction of Fused and Bridged Ring Systems
The ortho-diamine arrangement of the two amine groups on the benzene (B151609) ring is a classic precursor for the synthesis of a variety of fused heterocyclic ring systems. This functionality allows for cyclocondensation reactions with a range of reagents to form stable five- or six-membered rings fused to the original benzene ring.
For example:
Reaction with 1,2-dicarbonyl compounds (like glyoxal or benzil) yields substituted quinoxalines.
Reaction with carboxylic acids or their derivatives (acyl chlorides, anhydrides, or esters), often under acidic conditions, produces 2-substituted benzimidazoles.
Reaction with aldehydes leads to the formation of 1,2-disubstituted benzimidazoles after initial Schiff base formation and subsequent cyclization/oxidation.
The presence of the tert-butyl acetate side chain on these resulting heterocyclic scaffolds provides a functional handle for further modification or for tuning the solubility and electronic properties of the final molecule. This makes the parent compound a strategic starting material for creating libraries of functionalized benzimidazoles and quinoxalines, which are important scaffolds in medicinal chemistry and material science. nih.gov
Table 2: Potential Fused Heterocyclic Systems from this compound
| Reagent | Resulting Fused Ring System | R Groups |
|---|---|---|
| R-CO-CO-R' | Quinoxaline (B1680401) | R, R' = H, Alkyl, Aryl |
| R-COOH | Benzimidazole (B57391) | R = H, Alkyl, Aryl |
| R-CHO | Benzimidazole | R = H, Alkyl, Aryl |
| CS₂ | Benzimidazole-2-thione | N/A |
| (CNBr) | 2-Aminobenzimidazole | N/A |
Applications in Material Science and Functional Polymers
The unique structural features of this compound translate directly into applications in material science, particularly in the development of functional polymers with advanced properties.
The primary contribution of this monomer is the creation of soluble and processable high-performance polymers. Materials like polyimides and aramids are often intractable, meaning they are insoluble and have very high melting points, which makes them difficult to process. By introducing the bulky tert-butyl side group, the resulting polymers can be dissolved and cast into films, spun into fibers, or used as coatings. researchgate.netkoreascience.kr
Furthermore, the tert-butyl ester group itself is a latent functional site. nanosoftpolymers.com The ester can be hydrolyzed post-polymerization to generate carboxylic acid groups along the polymer chain. These acid groups can:
Alter the polymer’s solubility, making it soluble in aqueous base.
Serve as sites for grafting other polymer chains.
Be used to cross-link the polymer, enhancing its mechanical or thermal properties.
Coordinate with metal ions to create polymer-metal composites.
This ability to perform post-polymerization modification opens the door to creating a wide range of functional materials from a single polymer backbone, tailored for specific applications in fields such as membrane-based separations, sensor technology, and biomedical devices.
Precursors for Electroactive and Electrochromic Polymers
This compound is a promising monomer for the synthesis of electroactive and electrochromic polymers. The 3,4-diaminophenyl core is a derivative of phenylenediamine, which can undergo electropolymerization to form thin films with intriguing optical and electronic properties. nanotechunn.com The resulting polymers often possess a phenazine-like backbone with conjugated benzenoid and quinoid structures that are responsible for their electroactivity. nanotechunn.com
The incorporation of bulky substituent groups, such as the tert-butyl group present in this compound, is a known strategy to enhance the performance of electrochromic polymers. mdpi.com These bulky groups can disrupt the efficient packing of polymer chains, creating micropores within the material matrix. This increased free volume facilitates the diffusion of counterions during the redox process, which can lead to accelerated response speeds, higher coloration efficiency, and improved switching stability. mdpi.com For instance, in studies involving triphenylamine-based poly(amide-imide)s, polymers containing tert-butyl groups demonstrated hindered intermolecular coupling reactions and enhanced electrochromic performance compared to their non-substituted counterparts. mdpi.com The polymerization of monomers like this compound could lead to polymers that exhibit distinct color changes upon electrochemical oxidation or reduction, a key characteristic of electrochromic materials. mdpi.comnih.gov
Table 1: Potential Electrochromic Properties of Polymers Derived from Phenylenediamine Analogs
| Polymer Type | Neutral State Color | Oxidized State Color(s) | Key Feature |
|---|---|---|---|
| Poly(o-phenylenediamine) | Transparent / Light Yellow | Green / Brown / Black | Forms phenazine-like structures |
| t-Butyl Substituted Polyamides | Colorless | Yellow / Red / Blue | Enhanced stability and response time |
Development of Gas Separation Membranes
In the field of membrane science, aromatic polyimides are highly valued for their thermal and mechanical stability. The performance of these membranes in gas separation applications is critically dependent on the chemical structure of the monomers used in their synthesis. researchgate.net this compound, as a diamine monomer, offers structural features that are highly desirable for creating high-performance gas separation membranes.
The introduction of bulky, sterically hindering groups like the tert-butyl moiety into the polymer backbone is a key strategy for increasing the fractional free volume (FFV) of the resulting membrane. rsc.orgcsic.es A higher FFV disrupts the tight packing of polymer chains, creating larger and more numerous voids for gas molecules to diffuse through, which generally increases the gas permeability. rsc.orgscilit.com Research on polyimides synthesized from diamines containing tert-butyl groups, such as 1,4-bis(4-aminophenoxy)2,5-di-tert-butylbenzene, has shown that these bulky groups effectively prevent efficient chain packing, leading to materials with high FFV and, consequently, high gas productivity. csic.es Similarly, studies on copolyimides derived from diamines like 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene have demonstrated good mechanical properties and CO2 permeability values around 100 barrer. preprints.orgmdpi.comnih.gov
The presence of such bulky groups can create an optimal balance between permeability and selectivity, which are often inversely related. nih.gov By carefully selecting the dianhydride comonomer to pair with a diamine like this compound, it is possible to fine-tune the membrane's properties to achieve superior separation for specific gas pairs like O₂/N₂ or CO₂/CH₄. mdpi.comnih.gov
Table 2: Gas Separation Performance of Polyimides with Bulky Substituents
| Polymer System | Gas Pair | Permeability (Barrer)* | Selectivity (α) |
|---|---|---|---|
| DPPD-MBDAM (ortho-methyl) | CO₂/CH₄ | 565 | 16 |
| 6F-TMF (4-fluoro-phenyl) | CO₂/CH₄ | - | 41 |
| 6FDA-CF₃TBAPB (tert-butyl) | CO₂ | ~100 | - |
| DS-TMF (4-fluoro-phenyl) | O₂/N₂ | - | 5.6 |
*1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg nih.gov
Investigation of Supramolecular Assembly and Self-Organization
The field of supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, organized structures. This compound possesses multiple functional groups capable of engaging in such interactions, making it an interesting candidate for studies in self-organization and molecular recognition.
Hydrogen Bonding Networks in Crystalline Structures
Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a crucial role in determining the crystal packing of molecules. nih.gov this compound contains excellent hydrogen bond donors (the two primary amine groups, -NH₂) and a hydrogen bond acceptor (the carbonyl oxygen of the ester group, C=O). This combination allows for the formation of extensive and predictable hydrogen bonding networks.
Molecular Recognition Phenomena
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, forming a well-defined complex. rsc.org The defined spatial arrangement of hydrogen bond donors and acceptors on this compound makes it a candidate for recognizing and selectively binding to complementary molecules.
The ortho-diamine functionality presents a specific binding site. For example, this arrangement of two donor groups is complementary to molecules that possess two nearby hydrogen bond acceptor sites, such as dicarboxylic acids or certain heterocyclic systems. This principle is similar to how the triple hydrogen-bonding functionality of orotate can recognize 2,6-diaminopyridine. rsc.org The formation of such specific, multi-point hydrogen bonds is a foundational concept in designing host-guest systems and self-assembling materials. nih.gov Furthermore, the interplay between hydrogen bonding from the diamine and ester groups, combined with potential π-π stacking of the phenyl rings, could lead to the formation of ordered supramolecular assemblies like gels or liquid crystals when mixed with appropriate partner molecules. nih.govmdpi.com
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Tert-butyl 2-(3,4-diaminophenyl)acetate. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete picture of the proton and carbon environments and their connectivities can be established.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetate (B1210297) group, the protons of the tert-butyl group, and the amine protons. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton.
The protons of the tert-butyl group are anticipated to appear as a sharp singlet at approximately 1.45 ppm due to their magnetic equivalence and the absence of adjacent protons for coupling. The methylene protons of the acetate group are expected to produce a singlet around 3.40 ppm.
The aromatic region of the spectrum will likely display a more complex pattern. The proton at the 2-position of the phenyl ring is predicted to be a doublet around 6.65 ppm. The proton at the 6-position is expected to appear as a doublet of doublets at approximately 6.50 ppm, and the proton at the 5-position as a doublet around 6.58 ppm. The broad signals of the two amine groups (-NH₂) are anticipated to appear in the region of 3.50-4.50 ppm, and their exact chemical shift can be influenced by solvent, concentration, and temperature.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| tert-butyl (-C(CH₃)₃) | 1.45 | Singlet | N/A |
| Methylene (-CH₂-) | 3.40 | Singlet | N/A |
| Amine (-NH₂) | 3.50-4.50 | Broad Singlet | N/A |
| Aromatic H-5 | 6.58 | Doublet | 8.0 |
| Aromatic H-6 | 6.50 | Doublet of Doublets | 8.0, 2.0 |
¹³C NMR for Carbon Backbone Elucidation
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound will give rise to a distinct signal.
The carbon of the tert-butyl group is expected at approximately 28.0 ppm, while the quaternary carbon of this group should appear around 80.5 ppm. The methylene carbon of the acetate moiety is predicted to be at roughly 41.0 ppm. The carbonyl carbon of the ester is anticipated to be the most downfield signal, around 171.0 ppm.
In the aromatic region, the carbon atoms directly bonded to the amino groups (C3 and C4) are expected to have chemical shifts around 138.0 and 139.0 ppm, respectively. The other aromatic carbons are predicted to appear between 115.0 and 125.0 ppm.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| tert-butyl (-C(CH₃)₃) | 28.0 |
| Methylene (-CH₂-) | 41.0 |
| Quaternary tert-butyl (-C(CH₃)₃) | 80.5 |
| Aromatic C5 | 115.5 |
| Aromatic C6 | 116.0 |
| Aromatic C2 | 118.0 |
| Aromatic C1 | 124.5 |
| Aromatic C3 | 138.0 |
| Aromatic C4 | 139.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY is expected to show correlations between the coupled aromatic protons, specifically between H-5 and H-6.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques establish one-bond correlations between protons and their directly attached carbons. Expected correlations include the tert-butyl protons with their corresponding carbon, the methylene protons with the methylene carbon, and each aromatic proton with its respective aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected HMBC correlations would include the methylene protons to the carbonyl carbon and to the aromatic carbon at position 1, as well as correlations from the aromatic protons to neighboring carbons, which would be crucial in confirming the substitution pattern of the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O).
The molecular formula for this compound is C₁₂H₁₈N₂O₂. The calculated monoisotopic (exact) mass for the neutral molecule [M] is 222.13683 u. For the protonated molecule [M+H]⁺, the calculated exact mass is 223.14411 u.
Calculated HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | C₁₂H₁₈N₂O₂ | 222.13683 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound, typically producing the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ ion can be used to induce fragmentation and provide structural information.
A primary fragmentation pathway for the [M+H]⁺ ion of this compound is the loss of the tert-butyl group as isobutylene (B52900) (C₄H₈), resulting in a fragment ion with an m/z of 167.07. Another plausible fragmentation would be the cleavage of the ester bond, leading to the formation of a fragment corresponding to the protonated 3,4-diaminophenylacetic acid.
Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 223.14 | 167.07 | C₄H₈ (Isobutylene) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational energies of molecular bonds. While some vibrations are active in both IR and Raman, the techniques are complementary, as their selection rules differ.
For this compound, IR spectroscopy is particularly useful for identifying the characteristic stretching and bending frequencies of its amine, ester, and aromatic moieties. The N-H stretching vibrations of the primary aromatic amine groups typically appear as two distinct bands in the 3500-3300 cm⁻¹ region. The carbonyl (C=O) stretch of the tert-butyl ester group is expected to produce a strong, sharp absorption band around 1735-1715 cm⁻¹. Furthermore, the C-O stretching of the ester will be visible in the 1300-1100 cm⁻¹ range. The presence of the tert-butyl group is confirmed by C-H bending vibrations around 1390 cm⁻¹ and 1365 cm⁻¹ (a characteristic doublet). Aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending vibrations provide information about the substitution pattern on the benzene (B151609) ring.
Raman spectroscopy complements this information. Aromatic ring vibrations often produce strong signals in Raman spectra. While the carbonyl group is a weaker Raman scatterer compared to its strong IR absorption, other non-polar bonds within the molecule can be effectively identified.
While specific, experimentally derived spectra for this compound are not widely published in peer-reviewed literature, the expected absorption bands can be predicted based on characteristic group frequencies.
Table 1: Predicted Infrared (IR) and Raman Spectroscopy Data for this compound
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Primary Aromatic Amine | N-H Stretch | 3450 - 3300 (two bands) | 3450 - 3300 | Medium-Strong (IR), Weak (Raman) |
| Ester Carbonyl | C=O Stretch | 1730 - 1715 | 1730 - 1715 | Strong (IR), Weak (Raman) |
| Aromatic Ring | C=C Stretch | 1620 - 1580, 1520 - 1470 | 1620 - 1580, 1520 - 1470 | Medium-Strong |
| Ester | C-O Stretch | 1250 - 1150 | 1250 - 1150 | Strong (IR) |
| tert-Butyl | C-H Bend | 1390 and 1365 (doublet) | 1390 and 1365 | Medium |
| Alkyl C-H | C-H Stretch | 2980 - 2950 | 2980 - 2950 | Medium |
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is an essential tool for both the purification of chemical compounds and the assessment of their purity. The choice of technique depends on the scale of the separation and the analytical goal.
Flash column chromatography is a rapid and efficient method for the preparative purification of organic compounds from reaction mixtures. orgsyn.org This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (eluent) that is pushed through the column under moderate pressure. orgsyn.org For the isolation of this compound, which is a moderately polar compound due to its diamino functionality, a normal-phase setup is commonly employed.
The crude product is typically dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. A solvent system is chosen that allows for good separation of the target compound from impurities. A gradient of ethyl acetate in a non-polar solvent like hexane (B92381) is a common choice. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC). orgsyn.org
Table 2: Representative Flash Column Chromatography Parameters for Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (200-400 mesh) |
| Mobile Phase (Eluent) | Gradient, e.g., 20% to 60% Ethyl Acetate in Hexane |
| Loading Method | Dry loading on Celite or direct liquid loading |
| Detection Method | Thin-Layer Chromatography (TLC) with UV light (254 nm) and/or a staining agent (e.g., potassium permanganate) |
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of a compound and quantify impurities. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is generally most effective. In this setup, a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase.
The sample is dissolved in the mobile phase and injected into the HPLC system. The components are separated based on their differential partitioning between the stationary and mobile phases. Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks detected, typically using a UV detector set to a wavelength where the aromatic compound strongly absorbs (e.g., 254 nm).
Regarding the determination of enantiomeric excess, it is important to note that this compound is an achiral molecule and therefore does not exist as enantiomers. This analysis would be relevant only for chiral derivatives of this compound.
Table 3: Proposed HPLC Parameters for Purity Assessment
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 5 - 10 µL |
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wordpress.com Single-crystal XRD provides precise information on bond lengths, bond angles, and stereochemistry, confirming the absolute structure of a molecule. Powder XRD (PXRD) is used to analyze the bulk crystalline form, identify different polymorphs, and assess sample purity.
To date, the crystal structure of this compound has not been reported in open crystallographic databases. Therefore, no experimental XRD data for this specific compound can be presented.
However, analysis of a structurally related compound, tert-butyl 2-(4-nitrophenoxy)acetate, provides an example of the type of data obtained from a single-crystal XRD study. nih.gov Such an analysis yields the crystal system, space group, and unit cell dimensions, which are unique to that specific crystalline solid. nih.gov
Table 4: Example Single-Crystal X-ray Diffraction Data for an Analogous Compound: Tert-butyl 2-(4-nitrophenoxy)acetate nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₅NO₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 19.2761(7) Åb = 12.1131(4) Åc = 11.7267(5) Åβ = 111.682(4)° |
| Volume (V) | 2544.38(17) ų |
| Molecules per Unit Cell (Z) | 8 |
| Temperature | 100 K |
Note: This data is for a structurally related compound and is presented for illustrative purposes only. It does not represent the crystallographic data for this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of Tert-butyl 2-(3,4-diaminophenyl)acetate. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic characteristics.
DFT calculations are employed to map the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, indicating the energy required to excite an electron to a higher energy state. For aromatic amines, the HOMO is typically localized on the phenylenediamine ring, signifying its role as the primary electron-donating region. The LUMO is often distributed across the acetate (B1210297) moiety and the aromatic ring.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. In this compound, the MEP map would reveal electron-rich regions (negative potential) around the nitrogen atoms of the amino groups and the oxygen atoms of the ester group, identifying them as likely sites for electrophilic attack or hydrogen bonding. Conversely, electron-deficient regions (positive potential) would be associated with the hydrogen atoms of the amino groups.
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity, chemical hardness, and the global electrophilicity index, which help in predicting the molecule's behavior in chemical reactions.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.2 to -5.8 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 to -1.5 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (LUMO - HOMO) | 4.0 to 4.5 |
Note: Values are hypothetical, based on typical DFT (B3LYP/6-31G) calculations for structurally similar aromatic amines.*
Computational methods are highly effective in predicting various spectroscopic properties, which can be used to validate and interpret experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. Calculations would predict distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetate group, and the highly shielded protons of the tert-butyl group.
Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra. Key predicted vibrational modes for this compound would include N-H stretching frequencies for the amino groups (typically 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1730 cm⁻¹), and characteristic C-N and C-O stretching modes.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Visible absorption spectrum. The calculations would likely show strong absorptions in the UV region corresponding to π-π* transitions within the phenylenediamine ring.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value | Functional Group |
| ¹H NMR | Chemical Shift (δ) | 6.5 - 7.0 ppm | Aromatic C-H |
| Chemical Shift (δ) | 3.4 - 3.6 ppm | Methylene (-CH₂-) | |
| Chemical Shift (δ) | 1.4 - 1.5 ppm | tert-Butyl (-C(CH₃)₃) | |
| ¹³C NMR | Chemical Shift (δ) | 170 - 172 ppm | Carbonyl (C=O) |
| Chemical Shift (δ) | 115 - 145 ppm | Aromatic C | |
| Chemical Shift (δ) | 80 - 82 ppm | Quaternary C (tert-Butyl) | |
| IR Spectroscopy | Vibrational Frequency (ν) | 3350 - 3450 cm⁻¹ | N-H Stretch |
| Vibrational Frequency (ν) | ~1730 cm⁻¹ | C=O Stretch (Ester) | |
| UV-Vis | Max Absorption (λmax) | 240 - 260 nm | π-π* Transition |
Note: These are representative values derived from computational studies on analogous compounds.
The flexibility of this compound arises from the rotation around several single bonds, such as the C-C bond linking the methylene group to the ring and the C-O bond of the ester. Quantum chemical calculations can map the potential energy surface by systematically rotating these bonds to identify the most stable conformers (energy minima). researchgate.net Studies on related tert-butyl esters show that steric hindrance from the bulky tert-butyl group significantly influences conformational preferences. researchgate.netlibretexts.org
For this compound, calculations would explore the rotational barrier of the acetate group relative to the plane of the phenyl ring. The most stable conformation likely balances steric repulsion between the tert-butyl group and the ring with electronic effects. Furthermore, these studies can reveal subtle intramolecular interactions, such as weak hydrogen bonds between the amino hydrogens and the ester oxygen atoms, which can contribute to the stability of certain conformations.
Molecular Dynamics (MD) Simulations
While quantum mechanics excels at describing the static properties of single molecules, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions within a larger system over time.
MD simulations model the motion of every atom in a system over a period of time by solving Newton's equations of motion. To study this compound in solution, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, DMSO). The simulation tracks the trajectory of the molecule, revealing its translational and rotational diffusion, as well as its conformational flexibility in the condensed phase. nih.govmdpi.com This provides insight into how solvent interactions influence the molecule's shape and movement. In the solid state, MD simulations can be used to study lattice vibrations and phase stability at different temperatures.
In both solution and the solid state, intermolecular interactions govern the macroscopic properties of the material. MD simulations are ideal for exploring these interactions. For this compound, the two amino groups are strong hydrogen bond donors, while the ester carbonyl oxygen is a hydrogen bond acceptor. researchgate.net Simulations can quantify the strength and lifetime of these hydrogen bonds, both between solute molecules and with solvent molecules. mdpi.com
In simulations of the crystalline state, MD can predict crystal lattice energies and packing arrangements. By analyzing the radial distribution functions (RDFs) between different atoms, one can understand how molecules arrange themselves relative to their neighbors. This is crucial for predicting crystal morphology and properties like solubility and melting point. The simulations would likely show strong hydrogen bonding networks dominated by the N-H···N and N-H···O=C interactions, which would be a primary driver of the crystal packing structure.
on Reactions of the o-Phenylenediamine (B120857) Scaffold
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For derivatives of o-phenylenediamine, computational studies are instrumental in understanding the intricacies of cyclization and condensation reactions. These theoretical investigations can map out the step-by-step transformation of reactants into products, identifying key intermediates and transition states along the reaction pathway.
A primary application of computational modeling for o-phenylenediamine derivatives is in the synthesis of benzimidazoles and benzodiazepines. The reaction of an o-phenylenediamine with a carbonyl compound, for instance, can proceed through several potential pathways. Computational models help to discern the most plausible mechanism by calculating the energies of all possible intermediates and the energy barriers of the transition states connecting them.
For example, in the condensation reaction between an o-phenylenediamine derivative and an aldehyde to form a benzimidazole (B57391), the initial step is typically the nucleophilic attack of one of the amino groups on the carbonyl carbon. This is followed by a series of proton transfers and a cyclization step, culminating in the elimination of a water molecule to yield the aromatic benzimidazole ring. Each of these steps can be modeled computationally to understand the electronic and structural changes occurring.
The presence of the tert-butyl acetate substituent in this compound would be expected to influence the reaction mechanism through both steric and electronic effects. While specific studies are lacking, computational analysis of similar substituted o-phenylenediamines can provide qualitative predictions. For instance, an electron-donating or withdrawing substituent on the aromatic ring can alter the nucleophilicity of the amino groups, thereby affecting the rate of the initial attack on the carbonyl compound. Computational models can quantify these substituent effects on the reaction kinetics and thermodynamics.
Transition State Analysis
A critical aspect of elucidating a reaction mechanism through computational chemistry is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate between two intermediates and is a fleeting arrangement of atoms that is not directly observable experimentally. Computational methods allow for the precise determination of the geometry and energy of these transient structures.
For instance, in a hypothetical cyclization of a derivative of this compound, the transition state for the ring-closing step would likely show a partially formed bond between one of the nitrogen atoms and a carbon atom from the reacting partner, along with elongated bonds that are in the process of breaking. The energy of this transition state, relative to the preceding intermediate, determines the activation energy for that step.
Below is an illustrative data table showcasing the kind of information that can be obtained from a transition state analysis for a model reaction of o-phenylenediamine with a generic aldehyde, as would be determined by DFT calculations.
| Parameter | Reactant Complex | Transition State | Product Intermediate |
| Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |
| Key Bond Distance (Å) | C-N: 3.5 | C-N: 2.1 | C-N: 1.5 |
| Imaginary Frequency | N/A | -350 cm⁻¹ | N/A |
Note: The data in this table is hypothetical and for illustrative purposes only. It represents typical values that might be obtained from a DFT study on the cyclization step in benzimidazole formation.
Energy Landscape Mapping
By calculating the energies of all the reactants, intermediates, transition states, and products, computational chemistry can be used to construct a detailed energy landscape, or reaction profile. This provides a comprehensive overview of the thermodynamics and kinetics of the entire reaction.
For a multi-step reaction, such as the formation of a benzodiazepine (B76468) from an o-phenylenediamine and a β-dicarbonyl compound, the energy landscape would reveal which step has the highest activation barrier and is therefore the rate-limiting step. It can also help to explain why certain side products may or may not be formed; if the pathway to a potential side product involves a very high-energy transition state, that pathway is less likely to be followed.
Computational studies on substituted o-phenylenediamines have shown that substituents can significantly alter the energy landscape. An electron-withdrawing group, for example, might stabilize a particular intermediate, lowering its energy on the map, while destabilizing a transition state, thus increasing the activation barrier for a subsequent step. The bulky tert-butyl group in this compound could also introduce steric hindrance that raises the energy of certain transition states, potentially favoring one reaction pathway over another.
The following is a representative energy landscape diagram for a hypothetical two-step reaction of an o-phenylenediamine derivative, illustrating the concepts discussed.
Future Research Directions and Potential Innovations
Development of Novel Synthetic Pathways with Enhanced Sustainability
The imperative for green chemistry is driving research towards more sustainable methods for synthesizing tert-butyl 2-(3,4-diaminophenyl)acetate and related compounds. mdpi.com Current synthetic routes often rely on multi-step processes that may involve hazardous reagents or generate significant waste. Future research aims to develop novel pathways that are more atom-economical, energy-efficient, and utilize environmentally benign solvents and catalysts.
Key areas of innovation include:
Flow Chemistry: The use of microreactor systems for direct tert-butoxylation can offer more efficient, versatile, and sustainable production compared to traditional batch processes. rsc.org
Greener Solvents and Catalysts: Research is exploring the use of solvents like tert-butyl acetate (B1210297), which offers improvements in safety and sustainability over non-polar solvents traditionally used in amidation and other reactions. researchgate.net The development of reusable, heterogeneous catalysts, such as those based on graphene or nanoparticles, could replace less environmentally friendly options. researchgate.net
A comparative look at potential improvements is highlighted below:
| Feature | Conventional Synthesis | Sustainable Future Synthesis |
| Solvents | Chlorinated hydrocarbons, Aromatic hydrocarbons | tert-butyl acetate, water, ionic liquids researchgate.netresearchgate.net |
| Catalysts | Stoichiometric reagents, homogeneous acids/bases | Heterogeneous catalysts (e.g., supported nanoparticles), biocatalysts researchgate.netnih.gov |
| Process | Multi-step batch processing | Continuous flow microreactors, one-pot reactions rsc.org |
| Efficiency | Lower atom economy, significant waste | High atom economy, minimized waste, catalyst recycling |
Exploration of Catalytic Applications Involving Derivatives
The o-phenylenediamine (B120857) moiety of this compound is a powerful precursor for creating complex heterocyclic structures and ligands for catalysis. researchgate.net Upon reaction, the diamine group can form benzimidazoles, benzotriazoles, or act as a bidentate ligand for various metal centers. nih.govrsc.org Future research will focus on harnessing these derivatives for novel catalytic applications.
Promising research directions include:
Heterogeneous Catalysis: Derivatives can be immobilized on solid supports like graphene oxide or polymers to create robust, recyclable catalysts. researchgate.net For example, supported gold nanoparticles have shown high efficacy in selectively synthesizing benzimidazoles from OPD and aldehydes under ambient conditions. nih.gov
Asymmetric Catalysis: Chiral ligands derived from the compound could be used to synthesize enantiomerically pure molecules, which are crucial in the pharmaceutical industry.
Photocatalysis: Incorporating the derivative into photosensitive frameworks could enable light-driven chemical transformations, offering a green alternative to heat-intensive reactions.
The catalytic potential often stems from the derivative's ability to coordinate with metals, as shown in the table below.
| Derivative Type | Potential Metal Partners | Catalytic Reaction Example |
| Benzimidazole-based Ligands | Gold (Au), Zinc (Zn), Tin (Sn) | Cyclization, CO2 fixation, condensation reactions researchgate.netnih.govresearchgate.net |
| Schiff Base Ligands | Zinc (Zn), Copper (Cu) | CO2 fixation, oxidation reactions researchgate.net |
| Nanoparticle Stabilization | Gold (Au), Silver (Ag) | Oxidative coupling, peroxidase-like activity nih.govacs.orgnih.gov |
Integration into Advanced Material Systems with Tunable Properties
The structural characteristics of this compound make it an excellent building block for advanced polymers and material systems. The diamine functionality is ideal for step-growth polymerization to form high-performance materials like polyimides and poly(ester-imide)s. nih.gov The tert-butyl ester group provides solubility and can be modified post-polymerization to tune the material's properties. rsc.org
Future innovations in this area will likely involve:
Functional Polymers: Creating polymers with precisely controlled properties for specific applications. For instance, incorporating the compound into polymer backbones can yield materials with high thermal stability and solubility in common organic solvents. nih.gov
Degradable Polymers: Designing polymers that can be broken down under specific conditions (e.g., acidic environments), which is crucial for applications in drug delivery and environmentally friendly plastics. rsc.org
Conductive Materials: The oxidative polymerization of the OPD core can lead to conjugated polymers. acs.org Future work could focus on tuning the electronic properties of these materials for use in sensors, organic electronics, and anti-corrosion coatings. nih.gov
| Material Type | Key Monomer Functionality | Potential Tunable Properties | Application Area |
| Poly(ester-imide)s | Diamine (for imide link), Ester | Thermal stability, solubility, optical activity nih.gov | High-temperature plastics, chiral separations |
| Degradable Copolymers | Ester (hydrolyzable) | Degradation rate, functional group accessibility rsc.org | Biomedical materials, transient electronics |
| Conductive Polymers | Diamine (for oxidative polymerization) | Conductivity, redox potential, color acs.org | Sensors, anti-corrosion coatings nih.gov |
Interdisciplinary Research with Emerging Fields in Chemical Science
The versatility of this compound and its derivatives opens doors for collaboration with rapidly advancing fields of chemistry. Its unique electronic and structural properties can be leveraged in supramolecular chemistry, chemical biology, and sensor technology.
Supramolecular Chemistry: The compound's derivatives can be designed to self-assemble into complex, ordered structures held together by non-covalent interactions. These assemblies could find use as molecular containers, sensors, or components of molecular machines. nih.govmdpi.com
Chemical Biology: The OPD moiety is recognized as a "privileged pharmacophore" for its radical-trapping antioxidant activity, which is relevant in studying and preventing ferroptosis, a form of regulated cell death. rsc.org This opens avenues for designing new therapeutic agents.
Sensor Technology: Derivatives of o-phenylenediamine are widely used in developing fluorescent and colorimetric sensors. acs.org For example, the reaction of the diamine with specific analytes like nitric oxide can convert it into a highly fluorescent benzotriazole, providing a clear signal. rsc.org Similarly, the catalytic oxidation of the OPD group by nanoparticles forms the basis of sensitive detection methods for substances like hydrogen peroxide or heavy metals. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare tert-butyl 2-(3,4-diaminophenyl)acetate, and how do reaction conditions affect yield?
- Methodological Answer : The compound is synthesized via esterification of 3,4-diaminophenylacetic acid with tert-butyl alcohol. Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) are employed. Key factors include:
- Temperature : Optimal yields (60–85%) occur at 60–80°C for acid-catalyzed methods .
- Solvent : Polar aprotic solvents (DMF, DCM) enhance solubility, while toluene minimizes side reactions .
- Protection Strategies : The diaminophenyl group is prone to oxidation; Boc protection (using di-tert-butyl dicarbonate) prior to esterification prevents degradation .
Q. Which analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies tert-butyl protons (δ ~1.4 ppm) and aromatic/amine protons (δ 6.5–7.2 ppm). ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) .
- IR : Peaks at ~1720 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .
- Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>95%), while TLC (ethyl acetate/hexane, Rf ~0.5) monitors reaction progress .
Advanced Research Questions
Q. How can contradictions in kinetic data during ester hydrolysis under varying pH be resolved?
- Methodological Answer : Non-linear Arrhenius plots may arise from competing acid/base mechanisms. Strategies include:
- pH-Controlled Studies : Perform hydrolysis at pH 2–12 with in-situ IR to track ester cleavage rates .
- Computational Modeling : Use DFT to compare transition states of acid-catalyzed (protonated carbonyl) vs. base-mediated (nucleophilic OH⁻ attack) pathways .
- Control Experiments : Compare hydrolysis rates with tert-butyl phenylacetate (lacking amino groups) to isolate electronic effects .
Q. What strategies prevent oxidation of the 3,4-diaminophenyl moiety during functionalization?
- Methodological Answer :
- Inert Conditions : Use degassed solvents (THF, DCM) under N₂/Ar to suppress radical oxidation .
- Protective Groups : Boc-protect amines before reactions (e.g., Suzuki coupling). Deprotect post-synthesis with TFA/DCM .
- Mild Oxidants : Replace CrO₃ with TEMPO for controlled oxidation of alcohols without degrading amines .
Q. How should SAR models account for steric/electronic effects in derivative design?
- Methodological Answer :
- Steric Effects : Compare tert-butyl esters to less bulky analogs (e.g., methyl) to assess steric hindrance on hydrolysis .
- Electronic Effects : Calculate Hammett σ values for substituents on the diaminophenyl ring to predict electrophilic reactivity .
- Biological Assays : Test derivatives (e.g., acylated amines) against enzyme targets (e.g., tyrosine kinase) to correlate logP/H-bonding with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
